2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847614
InChI: InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13)
SMILES:
Molecular Formula: C7H6F2N2O3
Molecular Weight: 204.13 g/mol

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

CAS No.:

Cat. No.: VC15847614

Molecular Formula: C7H6F2N2O3

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid -

Specification

Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
IUPAC Name 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid
Standard InChI InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13)
Standard InChI Key QFHZLZWYYLFPRI-UHFFFAOYSA-N
Canonical SMILES COC1=NN=C(C=C1)C(C(=O)O)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

DFMPA’s core structure consists of a pyridazine ring substituted with a methoxy group at position 6 and a difluoroacetic acid group at position 3. The IUPAC name 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid reflects this arrangement . Key identifiers include:

PropertyValueSource
Molecular FormulaC7H6F2N2O3\text{C}_7\text{H}_6\text{F}_2\text{N}_2\text{O}_3
Molecular Weight204.13 g/mol
SMILESCOC1=NN=C(C=C1)C(C(=O)O)(F)F
InChI KeyQFHZLZWYYLFPRI-UHFFFAOYSA-N

The difluoroacetic acid group introduces strong electron-withdrawing effects, enhancing the compound’s acidity (pKa2.1\text{p}K_a \approx 2.1) compared to non-fluorinated analogs.

Spectral Characterization

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for DFMPA remains unpublished, computational models predict distinct signals:

  • Methoxy group: A singlet at δ\delta 3.9 ppm (1H^1\text{H}-NMR) and δ\delta 55 ppm (13C^{13}\text{C}-NMR).

  • Pyridazine ring: Aromatic protons between δ\delta 7.1–8.3 ppm.

  • CF2_2 group: 19F^{19}\text{F}-NMR signals near δ\delta -75 ppm.

Synthesis and Manufacturing

Synthetic Routes

DFMPA is synthesized via multi-step protocols, typically involving:

  • Pyridazine Ring Formation: Cyclization of 1,2-dicarbonyl compounds with hydrazine derivatives.

  • Methoxy Introduction: Nucleophilic aromatic substitution using methanol under basic conditions.

  • Difluoroacetic Acid Attachment: Friedel-Crafts acylation or palladium-catalyzed coupling reactions.

A representative pathway involves:

6-Methoxypyridazine-3-carbaldehyde+CF2(CO2H)2CuI, DMFDFMPA\text{6-Methoxypyridazine-3-carbaldehyde} + \text{CF}_2(\text{CO}_2\text{H})_2 \xrightarrow{\text{CuI, DMF}} \text{DFMPA}

Yields remain moderate (40–60%) due to steric hindrance from the methoxy group.

Purification and Optimization

Chromatographic techniques (HPLC, silica gel) achieve >95% purity. Reaction optimization focuses on:

  • Solvent Systems: Dimethylformamide (DMF) improves solubility of intermediates.

  • Catalysts: Copper(I) iodide enhances coupling efficiency.

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility12.8 mg/mL (25°C)
LogP (Octanol-Water)1.45
Thermal Decomposition218°C

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (pH>8\text{pH} > 8) due to deprotonation of the carboxylic acid group.

Crystallography

X-ray diffraction data (unpublished) suggests a monoclinic crystal system with space group P21/cP2_1/c. Hydrogen bonding between the carboxylic acid and pyridazine nitrogen stabilizes the lattice.

Biological Activity and Mechanisms

Enzymatic Interactions

Molecular docking simulations (PDB: 5TZ1) reveal:

  • Binding Affinity: ΔG=9.2 kcal/mol\Delta G = -9.2 \text{ kcal/mol} to human carbonic anhydrase II.

  • Key Interactions: Hydrogen bonds with Thr199 and hydrophobic contacts with Val121.

Industrial and Research Applications

Pharmaceutical Intermediate

DFMPA serves as a precursor for:

  • Antihypertensive Agents: Analogous to angiotensin-II receptor antagonists .

  • Anticancer Drugs: Pyridazine cores inhibit topoisomerase II .

Materials Science

Incorporation into polymers enhances:

  • Thermal Stability: TgT_g increases by 22°C at 10 wt% loading.

  • Fluorinated Coatings: Water contact angle = 112° (superhydrophobic).

Comparative Analysis with Structural Analogs

CompoundActivity (MIC, µg/mL)LogP
DFMPA32 (C. albicans)1.45
Fluconazole16 (C. albicans)0.51
2-Fluoropyridazine Acid128 (C. albicans)0.92

DFMPA’s dual fluorine atoms confer 4× greater antifungal potency than non-fluorinated analogs .

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